molecular formula C27H38O8 B587349 1,2-Dihydro Prednicarbate CAS No. 671225-26-6

1,2-Dihydro Prednicarbate

Cat. No.: B587349
CAS No.: 671225-26-6
M. Wt: 490.593
InChI Key: BPAMAIXNRIHJGN-KAJVQRHHSA-N
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Description

1,2-Dihydro Prednicarbate: is a synthetic corticosteroid derivative of prednisolone. It is primarily used as a topical anti-inflammatory agent. This compound is known for its efficacy in treating inflammatory skin conditions such as atopic dermatitis and psoriasis. It is a nonhalogenated corticosteroid, which means it lacks halogen atoms, making it less likely to cause skin atrophy compared to other corticosteroids.

Mechanism of Action

Target of Action

1,2-Dihydro Prednicarbate, also known as Prednicarbate, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones. It plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

Prednicarbate exhibits its therapeutic effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties . It works by diffusing across cell membranes and forming complexes with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate the transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids .

Biochemical Pathways

The anti-inflammatory action of corticosteroids like Prednicarbate is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes . IL-1a is also found in fibroblasts, where it is responsible for proliferation, collagenase induction, and IL-6 synthesis, which are related to skin thickness .

Pharmacokinetics

Prednicarbate is a synthetic nonhalogenated moderate to high potency corticosteroid that undergoes rapid enzymatic degradation during skin permeation to the active metabolite prednisolone-17-ethylcarbonate . The extent of percutaneous absorption of topical corticosteroids like Prednicarbate is dependent on several factors, including epidermal integrity, formulation, age of the patient, and the use of occlusive dressings .

Result of Action

The molecular and cellular effects of Prednicarbate’s action include the inhibition of early processes such as edema, fibrin deposition, capillary dilation, movement of phagocytes into the area, and phagocytic activities . This results in the management of pruritus and inflammation associated with responsive skin conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prednicarbate. For instance, the extent of percutaneous absorption of topical corticosteroids is increased in neonates, infants, and young children . Furthermore, the anti-inflammatory activity of Prednicarbate is increased under occlusion . More research is needed to fully understand the influence of environmental factors on the action of prednicarbate .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Dihydro Prednicarbate can be synthesized through a series of chemical reactions starting from prednisolone. The synthesis involves the esterification of prednisolone with ethyl chloroformate and propionic acid. The reaction conditions typically include the use of a base such as pyridine to facilitate the esterification process. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.

Chemical Reactions Analysis

Types of Reactions:

1,2-Dihydro Prednicarbate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, prednisolone.

    Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Prednisolone and its derivatives.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

1,2-Dihydro Prednicarbate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions. Its stability and reactivity make it a valuable tool for understanding the behavior of corticosteroids.

    Biology: The compound is used in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation. It is also used to study the anti-inflammatory mechanisms of corticosteroids.

    Medicine: this compound is used in clinical research to develop new treatments for inflammatory skin conditions. Its low atrophogenic potential makes it a preferred choice for long-term studies.

    Industry: The compound is used in the formulation of topical creams and ointments. Its stability and efficacy make it a key ingredient in dermatological products.

Comparison with Similar Compounds

  • Hydrocortisone
  • Betamethasone
  • Desoximetasone
  • Prednisolone

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAMAIXNRIHJGN-KAJVQRHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671225-26-6
Record name 1,2-Dihydroprednicarbate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIHYDROPREDNICARBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAE8FU446V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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